molecular formula C8H5F3N2O3 B14851519 1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone

1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone

Cat. No.: B14851519
M. Wt: 234.13 g/mol
InChI Key: HJVZCHDUHJWUHO-UHFFFAOYSA-N
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Description

1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

The synthesis of 1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.

    Reaction Conditions: The bromopyridine is reacted with sec-butyllithium in diethyl ether at -78°C.

    Industrial Production: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H5F3N2O3

Molecular Weight

234.13 g/mol

IUPAC Name

1-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5F3N2O3/c1-4(14)6-2-5(8(9,10)11)3-7(12-6)13(15)16/h2-3H,1H3

InChI Key

HJVZCHDUHJWUHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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